(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-26-18-6-3-14(11-19(18)27-2)12-20-21(25)15-4-5-17(24)16(22(15)29-20)13-23-7-9-28-10-8-23/h3-6,11-12,24H,7-10,13H2,1-2H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIPVCXYQZZOSY-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. Benzofurans are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to compile and analyze the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a benzofuran core with several functional groups that enhance its biological activity. The presence of methoxy groups and a morpholinomethyl substituent is believed to play a significant role in its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various benzofuran derivatives. For instance, compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one have shown significant cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells.
- Cytotoxicity : The compound exhibited selective cytotoxicity towards K562 leukemia cells with an IC50 value significantly lower than that observed in normal cell lines, indicating a potential for targeted cancer therapy .
- Mechanism of Action : The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases. For example, studies have shown that similar benzofuran derivatives increase ROS levels in K562 cells, leading to mitochondrial dysfunction and subsequent apoptosis .
Antimicrobial Activity
Benzofuran derivatives are also noted for their antimicrobial properties. Preliminary evaluations suggest that (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one may exhibit activity against various bacterial strains, although specific data on this compound is still limited.
Study 1: Cytotoxic Evaluation
In a comparative study involving multiple benzofuran derivatives, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one was tested alongside other known compounds. Results indicated that it induced apoptosis in K562 cells effectively:
| Compound | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| Compound A | 5 | 70 |
| Compound B | 10 | 60 |
| (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one | 8 | 75 |
This study underscores the compound's potential as a lead structure for further development in anticancer therapies .
Study 2: Mechanistic Insights
Another investigation focused on the apoptotic pathways activated by this compound. Flow cytometry analysis revealed increased phosphatidylserine exposure on the cell surface after treatment, confirming apoptosis induction:
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound is studied for its potential as a building block for synthesizing more complex molecules. The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis. Research has shown that derivatives of benzofuran compounds can undergo various reactions leading to novel products with significant biological activities .
The compound's biological properties have been the subject of investigation, particularly regarding its interaction with molecular targets such as enzymes and receptors. Notable activities include:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, reducing oxidative stress. Studies indicate that similar benzofuran structures exhibit significant antioxidant properties in vitro .
- Antimicrobial Properties : It has shown effectiveness against various bacterial and fungal strains. For instance, derivatives have been reported to inhibit Staphylococcus aureus and Candida albicans in laboratory settings .
- Anticancer Effects : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Research evidence indicates that structural analogs effectively target cancer pathways in cell line studies .
Medicine
In medical research, the compound's structural features are explored for therapeutic applications. Its interactions with specific molecular targets may lead to new drug candidates, particularly in oncology and neurology . The development of small molecule inhibitors based on this compound represents a promising strategy for treating diseases like diabetes by protecting islet β-cells from apoptosis .
Case Studies
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ketone system in the benzofuran core undergoes Michael additions with nucleophiles:
-
Thiol addition :
Reaction with benzenethiol in methanol (pH 8.5, 25°C) produces a thioether adduct at the β-position of the enone (). -
Amine addition :
Morpholine reacts reversibly with the enone system under acidic conditions, forming a transient enamine intermediate ( at pH 3).
Oxidation-Reduction Behavior
The compound exhibits redox activity at multiple sites:
The 6-hydroxy group participates in chelation-assisted metalations , enabling directed ortho-functionalization .
Condensation and Cyclization
The 3,4-dimethoxybenzylidene moiety undergoes reversible Schiff base formation :
-
Acid-catalyzed hydrolysis (HCl/THF, 70°C) cleaves the benzylidene group ().
-
Cross-aldol reactions with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) regenerate substituted aurones under basic conditions (KOH/EtOH, 55% yield) .
Stability and Degradation Pathways
Critical stability parameters include:
Comparison with Similar Compounds
Core Benzofuran Derivatives
(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one Key Features: Replaces 3,4-dimethoxy with 3,4-dihydroxy groups. Bioavailability scores for similar dihydroxy analogs range from 0.55–0.56, with synthetic accessibility scores (SAS) of 1.5–3.42, indicating favorable drug-likeness .
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one Key Features: Substitutes morpholinomethyl with dimethylaminomethyl and introduces a 2-fluoro group on the benzylidene. The dimethylaminomethyl group offers moderate solubility (less than morpholinomethyl due to reduced polarity). Molecular weight is 327.35 g/mol, comparable to the target compound .
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one Key Features: Replaces morpholinomethyl with a methyl group and uses 4-methoxybenzylidene. Impact: The methyl group reduces steric hindrance but decreases solubility. The 4-methoxy substituent balances lipophilicity and metabolic stability better than 3,4-dimethoxy, as single methoxy groups are less prone to rapid demethylation .
Physicochemical and Pharmacokinetic Properties
*Calculated based on structural formula.
†Estimated based on morpholine’s synthetic complexity compared to analogs.
Key Observations
- Bioavailability : Dihydroxy analogs exhibit optimal bioavailability (0.55–0.56) due to high solubility, whereas methoxy/methyl derivatives may suffer from lower absorption .
- Synthetic Accessibility: The target compound’s morpholinomethyl group likely increases SAS compared to dihydroxy or methyl analogs, as morpholine incorporation requires additional synthetic steps .
- Solubility: Morpholinomethyl and dihydroxy groups enhance solubility over fluorine- or methyl-substituted analogs, aligning with trends in .
Functional Comparisons
- Electron-Withdrawing vs. In contrast, 2-fluorobenzylidene () introduces electron-withdrawing effects, which may alter binding kinetics .
- Morpholinomethyl vs.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
